1H-Imidazole, 2,2'-dithiobis[1-méthyl-

Vue d'ensemble

Description

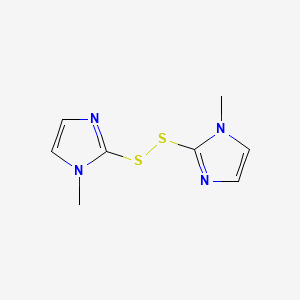

“1H-Imidazole, 2,2’-dithiobis[1-methyl-” is a compound with the molecular formula C8H10N4S2 . It has a molecular weight of 226.3 g/mol . The IUPAC name for this compound is 1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole .

Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 2,2’-dithiobis[1-methyl-” includes two imidazole rings connected by a disulfide bond . The imidazole ring is a five-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

While specific chemical reactions involving “1H-Imidazole, 2,2’-dithiobis[1-methyl-” are not available, imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as catalysts in compound synthesis .

Physical and Chemical Properties Analysis

“1H-Imidazole, 2,2’-dithiobis[1-methyl-” has a molecular weight of 226.3 g/mol and a computed XLogP3-AA value of 0.9 . It has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 226.03468868 g/mol . The topological polar surface area is 86.2 Ų, and it has 14 heavy atoms .

Applications De Recherche Scientifique

Applications pharmaceutiques

Les dérivés de l'imidazole, y compris le 1,2-bis(1-méthyl-1H-imidazol-2-yl)disulfane, ont été trouvés pour présenter un large éventail d'activités biologiques . Ils sont présents dans de nombreux médicaments disponibles dans le commerce tels que la clémi-zole (agent antihistaminique), l'étonitazene (analgésique), l'enviroxime (antiviral), l'astémizole (agent antihistaminique), l'oméprazole, le pantoprazole (anti-ulcéreux), le thiabendazole (antihelminthique), le nocodazole (antinématodal), le métronidazole, le nitroso-imidazole (bactéricidé), le mégazol (trypanocide), l'azathioprine (anti-arthrite rhumatoïde), la dacarbazine (maladie de Hodgkin), le tinidazole, l'ornidazole (antiprotozoaire et antibactérien), etc. .

Activités antibactériennes

Des composés à base d'imidazole ont été trouvés pour présenter des activités antibactériennes contre diverses souches bactériennes . Cela en fait des candidats potentiels pour le développement de nouveaux médicaments antibactériens.

Synthèse d'éthers couronnes non cycliques

Le 1,2-bis(1-méthyl-1H-imidazol-2-yl)disulfane a été utilisé comme groupe terminal dans la synthèse d'éthers couronnes non cycliques . Ces composés ont des applications diverses en chimie de coordination.

Développement de nouveaux médicaments

L'imidazole est devenu un synthon important dans le développement de nouveaux médicaments . Les dérivés du 1,3-diazole présentent différentes activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Synthèse régiosélectivité d'imidazoles substitués

Les progrès récents dans la synthèse régiosélectivité d'imidazoles substitués ont été mis en évidence . Ces hétérocycles sont des composants clés de molécules fonctionnelles qui sont utilisées dans une variété d'applications quotidiennes .

Propriétés chimiques et biologiques

Parmi les différents composés hétérocycliques, l'imidazole est mieux connu pour sa large gamme de propriétés chimiques et biologiques . Il constitue le noyau de base de certains produits naturels tels que l'histidine, la purine, l'histamine et les structures à base d'ADN, etc. .

Orientations Futures

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The solubility of imidazole in water and other polar solvents suggests that it may be influenced by the polarity of its environment .

Analyse Biochimique

Biochemical Properties

1H-Imidazole, 2,2’-dithiobis[1-methyl-] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with metalloproteins, where it can act as a ligand, binding to metal ions within the protein structure. This binding can alter the protein’s conformation and activity, leading to changes in its biochemical properties. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can interact with thiol-containing enzymes, forming disulfide bonds that can modulate enzyme activity and stability .

Cellular Effects

The effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By affecting these enzymes, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can alter the phosphorylation status of key signaling proteins, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] exerts its effects through several mechanisms. One of the primary mechanisms is the formation of disulfide bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can bind to metal ions within metalloproteins, altering their conformation and function. This binding can also affect the redox state of the protein, influencing its activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Imidazole, 2,2’-dithiobis[1-methyl-] is relatively stable under physiological conditions, but it can undergo degradation in the presence of reducing agents, leading to the formation of free thiols and imidazole derivatives. These degradation products can have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the toxic effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] become pronounced, leading to cell death and tissue damage .

Metabolic Pathways

1H-Imidazole, 2,2’-dithiobis[1-methyl-] is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit or activate enzymes in the glycolytic pathway, affecting the levels of metabolites such as glucose and pyruvate. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can interact with enzymes in the oxidative phosphorylation pathway, influencing ATP production and cellular energy metabolism .

Transport and Distribution

The transport and distribution of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane. Once inside the cell, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .

Propriétés

IUPAC Name |

1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGKCNYHKYTHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SSC2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00485777 | |

| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61747-29-3 | |

| Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)disulfanyl]-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[4-Methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1658574.png)

![ethyl 2-[2-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B1658575.png)

![[4-(2-Phenylethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B1658576.png)

![3-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1658577.png)

![N'-{[(2-naphthyloxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B1658579.png)

![Methyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B1658581.png)

![4-[[2-[(2Z)-2-[(E)-Furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B1658582.png)

![2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B1658587.png)

![2-[(3-Methyl-2-phenylmorpholin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1658590.png)

![5-(4-chlorophenyl)-N-[(2-methyl-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B1658591.png)

![2,4-dichloro-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B1658596.png)